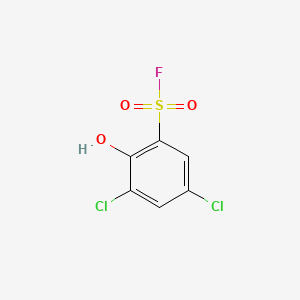

3,5-Dichloro-2-hydroxybenzenesulfonyl fluoride

Description

3,5-Dichloro-2-hydroxybenzenesulfonyl fluoride (CAS: 22243-89-6) is a halogenated aromatic sulfonyl fluoride with the molecular formula C₆H₃Cl₂FO₃S and a molecular weight of 245.058 g/mol . Key physical properties include a density of 1.719 g/cm³, boiling point of 316.7°C at 760 mmHg, and a calculated logP (lipophilicity) value of 3.438, indicating moderate hydrophobicity .

Properties

IUPAC Name |

3,5-dichloro-2-hydroxybenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIQQQUQVHJBOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)F)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176783 | |

| Record name | Benzenesulfonyl fluoride, 3,5-dichloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22243-89-6 | |

| Record name | Benzenesulfonyl fluoride, 3,5-dichloro-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022243896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl fluoride, 3,5-dichloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7466DC2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl fluoride typically involves the chlorination of 2-hydroxybenzenesulfonyl fluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3 and 5 positions of the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-hydroxybenzenesulfonyl fluoride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under mild conditions to facilitate substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the sulfonyl fluoride group, with water or aqueous solutions serving as the hydrolyzing agents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the hydroxyl group.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Sulfonic Acid: Formed through hydrolysis of the sulfonyl fluoride group.

Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing conditions applied.

Scientific Research Applications

3,5-Dichloro-2-hydroxybenzenesulfonyl fluoride has a wide range of applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl fluoride-sensitive enzymes.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-hydroxybenzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of certain enzymes, leading to their inhibition. This interaction can disrupt enzymatic activity and affect various biochemical pathways. The compound’s ability to selectively target sulfonyl fluoride-sensitive enzymes makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 3,5-Dichloro-2-hydroxybenzenesulfonyl fluoride with its closest analog, 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (CAS: 23378-88-3), and a related sulfonamide derivative synthesized from the chloride:

Reactivity and Stability

Sulfonyl Fluoride vs. Sulfonyl Chloride :

- The fluoride derivative is expected to exhibit slower hydrolysis compared to the chloride due to the stronger C–F bond and poorer leaving-group ability of fluoride in aqueous conditions. This contrasts with the chloride, which readily hydrolyzes in water and is moisture-sensitive .

- In organic synthesis, sulfonyl chlorides are more reactive toward nucleophiles (e.g., amines) under mild conditions. For example, 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride reacts with ammonium hydroxide at 0–15°C to form sulfonamides . The fluoride may require harsher conditions or specialized catalysts for similar transformations.

Sulfonamide Derivative :

- The amination of the sulfonyl chloride produces a sulfonamide, which is significantly more stable and resistant to hydrolysis. This makes it suitable for applications in drug design or materials science .

Biological Activity

3,5-Dichloro-2-hydroxybenzenesulfonyl fluoride (CAS No. 22243-89-6) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C₆H₄Cl₂O₂S

- Molecular Weight : 221.07 g/mol

- Solubility : Hydrolyzes in water; moisture-sensitive.

The compound's structure includes a sulfonyl fluoride group, which is known to enhance reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with biological targets. The sulfonyl fluoride moiety can covalently modify serine or cysteine residues in target proteins, leading to inhibition of enzymatic activities. This mechanism is particularly relevant in the context of:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting key enzymes involved in bacterial cell wall synthesis.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Biological Activity Overview

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the compound's effectiveness against multiple strains of bacteria, demonstrating a significant reduction in bacterial viability at concentrations as low as 10 µM. The mechanism was linked to the inhibition of peptidoglycan synthesis, crucial for bacterial cell integrity. -

Cancer Cell Apoptosis :

In vitro studies on human breast cancer cells revealed that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. Flow cytometry analysis confirmed a higher percentage of apoptotic cells post-treatment. -

Neurodegenerative Disease Models :

The compound has been tested for its potential neuroprotective effects in models of Alzheimer's disease, where it showed promise in reducing amyloid-beta aggregation and improving cognitive function in animal models.

Research Findings

Recent investigations have highlighted the following findings regarding the biological activity of this compound:

- Selective Inhibition : The compound selectively inhibits certain enzymes while sparing others, which could lead to fewer side effects compared to broad-spectrum inhibitors.

- Potential for Drug Development : Its unique mechanism of action positions it as a candidate for further development into therapeutics for infections and cancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.